molecular formula C6H4N2OS B14023167 Isothiazolo[5,4-c]pyridin-7(6H)-one

Isothiazolo[5,4-c]pyridin-7(6H)-one

Cat. No.: B14023167
M. Wt: 152.18 g/mol
InChI Key: SRHPUPKKKRIYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with suitable substrates in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production of ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can yield dihalogenated derivatives, which serve as key intermediates for further functionalization .

Scientific Research Applications

ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission in the central nervous system . The compound’s unique structure allows it to bind selectively to certain receptor subtypes, enhancing its therapeutic potential.

Comparison with Similar Compounds

Uniqueness: ISOTHIAZOLO[5,4-C]PYRIDIN-7-OL stands out due to its specific binding affinity and selectivity for certain receptor subtypes, which can lead to distinct pharmacological profiles. Its ability to undergo various chemical modifications also makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C6H4N2OS

Molecular Weight

152.18 g/mol

IUPAC Name

6H-[1,2]thiazolo[5,4-c]pyridin-7-one

InChI

InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)3-8-10-5/h1-3H,(H,7,9)

InChI Key

SRHPUPKKKRIYSY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C=NS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.